molecular formula C11H16O3 B2858632 (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol CAS No. 2248202-64-2

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol

Cat. No.: B2858632
CAS No.: 2248202-64-2
M. Wt: 196.246
InChI Key: JPPUTYHIBDTKSV-MRVPVSSYSA-N
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Description

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a secondary alcohol group attached to the second carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method to synthesize (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves an aldol condensation reaction between 2,6-dimethoxybenzaldehyde and acetone, followed by reduction of the resulting α,β-unsaturated ketone.

    Grignard Reaction: Another method involves the Grignard reaction where 2,6-dimethoxybenzyl chloride reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the intermediate compounds under controlled conditions to ensure high yield and purity. The choice of catalyst, temperature, and pressure are optimized to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-Dimethoxyacetophenone.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different substituents replacing the methoxy groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dimethoxyphenol: Shares the methoxy substitution pattern but lacks the propyl chain and secondary alcohol group.

    2,6-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of the secondary alcohol.

    2,6-Dimethoxyacetophenone: Contains a ketone group in place of the secondary alcohol.

Uniqueness:

  • The presence of the secondary alcohol group in (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields.

Properties

IUPAC Name

(2S)-2-(2,6-dimethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUTYHIBDTKSV-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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